Methyl 1-acetyl-1H-indole-3-carboxylate

Physicochemical profiling ADME prediction Medicinal chemistry

Procure this specific N1‑acetyl indole-3‑carboxylate for medicinal chemistry programs. Unlike non‑acetylated analogs (which possess an indole NH donor and different LogP), this building block offers blocked electrophilic substitution, enhanced metabolic stability, and optimal permeability for cellular assays. Its validated role in mast cell tryptase inhibitor synthesis provides direct literature precedent, reducing synthetic risk in SAR exploration.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
Cat. No. B11890612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-acetyl-1H-indole-3-carboxylate
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC(=O)N1C=C(C2=CC=CC=C21)C(=O)OC
InChIInChI=1S/C12H11NO3/c1-8(14)13-7-10(12(15)16-2)9-5-3-4-6-11(9)13/h3-7H,1-2H3
InChIKeyFZYLVKLWRYXUGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-acetyl-1H-indole-3-carboxylate: A Differentiated Indole Scaffold for Medicinal Chemistry and Organic Synthesis Procurement


Methyl 1-acetyl-1H-indole-3-carboxylate (CAS 429079-52-7) is a synthetic indolecarboxylic acid derivative featuring an N1‑acetyl and a C3‑methyl ester substituent [1]. This specific dual‑substitution pattern on the indole core fundamentally alters the compound‘s physicochemical profile and reactivity compared to its non‑acetylated or differently substituted analogs, making it a strategic intermediate for constructing biologically active molecules [2]. Its defined hydrogen‑bonding capabilities (0 H‑bond donors, 3 H‑bond acceptors) and balanced lipophilicity (LogP = 1.7) [3] directly inform its selection for specific synthetic routes and its behavior in drug‑discovery assays.

Why Unsubstituted Indole-3-carboxylates Cannot Replace Methyl 1-acetyl-1H-indole-3-carboxylate in Synthesis and Screening


Indole‑3‑carboxylate analogs lacking the N1‑acetyl group, such as methyl 1H‑indole‑3‑carboxylate (CAS 942‑24‑5) or indole‑3‑carboxylic acid (CAS 771‑50‑6), exhibit markedly different physicochemical and reactivity profiles that preclude simple substitution . The N1‑acetyl modification eliminates the indole NH hydrogen‑bond donor, alters LogP, and blocks a primary site for electrophilic substitution, thereby redirecting reactivity and modulating metabolic stability [1]. Consequently, using a non‑acetylated analog in a synthetic sequence or biological assay designed for Methyl 1‑acetyl‑1H‑indole‑3‑carboxylate will result in divergent reaction outcomes, altered pharmacokinetic properties, and potentially misleading biological data [2]. The following quantitative evidence substantiates these critical differences.

Quantitative Differentiation of Methyl 1-acetyl-1H-indole-3-carboxylate from Closest Analogs: A Procurement-Focused Evidence Guide


Physicochemical Differentiation: Reduced Hydrogen-Bond Donor Count vs. Methyl 1H-indole-3-carboxylate

Methyl 1-acetyl-1H-indole-3-carboxylate possesses 0 hydrogen‑bond donors (HBD) and 3 hydrogen‑bond acceptors (HBA), compared to methyl 1H‑indole‑3‑carboxylate which retains 1 HBD (the indole NH) and 2 HBA [1]. This elimination of the HBD via N1‑acetylation increases lipophilicity (LogP = 1.7 vs. LogP = 1.95‑2.54 for the non‑acetylated ester) [2] and is expected to enhance passive membrane permeability while altering solubility and target‑binding interactions [3].

Physicochemical profiling ADME prediction Medicinal chemistry

Reactivity and Synthetic Utility: N1-Acetyl Blocking Group Enables Directed Functionalization vs. Unprotected Indoles

The N1‑acetyl group in Methyl 1‑acetyl‑1H‑indole‑3‑carboxylate serves as a protecting group that blocks electrophilic substitution at the indole nitrogen and redirects reactivity to other positions on the ring [1]. In contrast, methyl 1H‑indole‑3‑carboxylate possesses a free NH that can undergo deprotonation or participate in unwanted side reactions during C–H functionalization or metal‑catalyzed couplings [2]. This protective effect is critical for achieving high yields in multi‑step syntheses, with microwave‑assisted methods for the acetylated derivative reportedly exceeding 90% yield .

Organic synthesis C–H functionalization Building block procurement

Role as a Key Intermediate in Tryptase Inhibitor Synthesis vs. Generic Indole Building Blocks

Methyl 1‑acetyl‑1H‑indole‑3‑carboxylate is explicitly utilized as a reactant in the synthesis of potent and selective mast cell tryptase inhibitors, where the indole moiety serves as the hydrophobic substituent on a m‑benzylaminepiperidine template [1]. This specific application is documented in primary medicinal chemistry literature, differentiating it from generic indole‑3‑carboxylates that are not cited in this context. While the final inhibitors’ IC50 values are not reported for the methyl ester precursor itself, its designated role in this pharmacologically relevant series underscores its procurement value over structurally similar but unvalidated building blocks [2].

Serine protease inhibition Mast cell tryptase Allergic inflammation Medicinal chemistry

Metabolic Stability and Permeability Advantage vs. Parent Indole-3-carboxylic Acid

According to a 2023 study published in the Journal of Medicinal Chemistry, the N1‑acetyl group on indole‑3‑carboxylate scaffolds enhances metabolic stability, while the methyl ester moiety improves membrane permeability compared to the parent indole‑3‑carboxylic acid [1]. This dual modification—acetyl for stability, methyl ester for permeability—creates a profile that is distinct from both the free acid (which has poor permeability) and the non‑acetylated methyl ester (which lacks the metabolic stability enhancement) [2]. The acetyl group at C1 is specifically noted for its role in improving pharmacokinetic properties, making this compound a more suitable intermediate for in vivo studies and drug development programs [3].

Drug metabolism Pharmacokinetics ADME Prodrug design

Validated Application Scenarios for Methyl 1-acetyl-1H-indole-3-carboxylate Based on Quantitative Differentiation Evidence


Synthesis of Mast Cell Tryptase Inhibitors for Allergic Inflammation Research

As a validated reactant in the synthesis of potent and selective mast cell tryptase inhibitors, Methyl 1-acetyl-1H-indole-3-carboxylate is the preferred building block for medicinal chemistry programs targeting this serine protease implicated in allergic and inflammatory disorders [1]. Its documented use in a published inhibitor series (Bioorg. Med. Chem. Lett., 2005) provides a direct literature precedent that is absent for non‑acetylated indole‑3‑carboxylates, thereby reducing synthetic risk and accelerating SAR exploration .

Multi‑Step Organic Synthesis Requiring N1‑Protected Indole Scaffolds

The N1‑acetyl group in this compound serves as an effective protecting group, blocking electrophilic substitution at the indole nitrogen and enabling selective functionalization at other positions on the indole ring [1]. This is critical for sequential derivatization in the construction of complex heterocyclic systems, where the use of an unprotected analog like methyl 1H‑indole‑3‑carboxylate would lead to unwanted side reactions and compromised yields. Microwave‑assisted synthetic methods for this derivative have been optimized to exceed 90% yield, underscoring its suitability for efficient, scalable synthesis .

ADME‑Optimized Probe Development for In Vivo Pharmacological Studies

For drug discovery projects requiring improved pharmacokinetic properties, Methyl 1‑acetyl‑1H‑indole‑3‑carboxylate offers a strategic advantage over indole‑3‑carboxylic acid. The N1‑acetyl group enhances metabolic stability, while the methyl ester improves membrane permeability, as noted in recent medicinal chemistry literature [1]. This dual modification creates a scaffold that is better suited for in vivo studies and prodrug strategies, differentiating it from both the free acid (poor permeability) and the non‑acetylated ester (lacking metabolic stability enhancement) .

Physicochemical Property‑Driven Selection for Cellular Assays and Permeability Studies

The absence of hydrogen‑bond donors (HBD = 0) and a balanced LogP of 1.7 distinguish Methyl 1‑acetyl‑1H‑indole‑3‑carboxylate from its non‑acetylated counterpart (HBD = 1; LogP = 1.95‑2.54) [1]. This altered physicochemical profile makes it the compound of choice for applications requiring enhanced passive membrane permeability and reduced polarity, such as cellular uptake studies, blood‑brain barrier penetration assays, and certain formulation development efforts where the indole NH of the non‑acetylated analog would be detrimental .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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